![molecular formula C14H14N4O2 B2831271 N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)picolinamide CAS No. 2034368-91-5](/img/structure/B2831271.png)
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)picolinamide
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Overview
Description
“N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)picolinamide” is a heterocyclic compound with potent biological properties. It is a synthetic analog of 5-oxo-hexahydroquinoline (5-oxo-HHQ), a biologically attractive fused heterocyclic core .
Synthesis Analysis
The synthesis of 5-oxo-HHQs, which are related to the compound , involves a type of multicomponent reaction (MCR) called the Hantzsch reaction. This reaction includes the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate either in acetic acid or in refluxing ethanol .Scientific Research Applications
- Researchers have investigated the antimicrobial properties of N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)picolinamide. In particular, it has been tested against bacterial strains, including Ampicillin-CTX-M-15. Docking studies revealed favorable binding interactions between the compound and targeted amino acids, suggesting its potential as an antimicrobial agent .
- The compound’s crystal structure and intermolecular interactions have been studied using single crystal X-ray diffraction (XRD) analysis. Various interactions, such as hydrogen bonding and π-ring interactions, contribute to its supramolecular assembly. Interaction energy calculations provide insights into the stability of this assembly .
- Quantum parameters, including HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital), have been investigated. The HOMO orbitals are located at heteroatoms, while the LUMO orbitals are associated with the benzene ring. Theoretical calculations align well with experimental data .
- N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)picolinamide is derived from 4-aminoantipyrine and benzoylisothiocyanate. Its pentacyclic structure, containing two nitrogen atoms, makes it a versatile building block for synthesizing other heterocyclic and bioactive compounds .
- Like its precursor 4-aminoantipyrine, this compound exhibits diverse biological potential. Previous studies have explored its analgesic, anti-inflammatory, and anticancer activities .
- N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)picolinamide belongs to the isoindolo[2,1-a]quinoline family. Its synthesis via Claisen–Schmidt-type condensation reactions has been reported, highlighting its potential as a scaffold for designing novel derivatives .
Antimicrobial Activity
Supramolecular Chemistry
Quantum Parameters and Electronic Properties
Synthetic Building Block
Biological Activity
Isoindoloquinoline Derivatives
Mechanism of Action
Target of Action
A similar compound, a hexahydroisoquinolin derivative, has been identified as an inhibitor of the histone lysine methyltransferase ezh2 . EZH2 plays a key role in cancer aggressiveness, metastasis, and poor prognosis .
Mode of Action
If we consider the similar compound that targets ezh2, it likely interacts with its target by binding to the active site, thereby inhibiting the enzyme’s activity . This results in changes in the methylation status of histones, which can affect gene expression.
Biochemical Pathways
Given the potential target of ezh2, it can be inferred that the compound may affect pathways related to histone methylation and gene expression . Changes in these pathways can have downstream effects on cell proliferation, differentiation, and survival.
Pharmacokinetics
A similar compound has been reported to have excellent pharmacokinetics in preclinical species . This suggests that N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)picolinamide might also have favorable ADME properties, potentially leading to good bioavailability.
Result of Action
If we consider the potential inhibition of ezh2, the compound could lead to changes in histone methylation status, affecting gene expression and potentially leading to altered cell behavior .
properties
IUPAC Name |
N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13-8-9-7-10(4-5-11(9)17-18-13)16-14(20)12-3-1-2-6-15-12/h1-3,6,8,10H,4-5,7H2,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACQQNZNFTZKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)picolinamide |
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